Methyl 2-hydroxy-3-pyrazinecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxo-1H-pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUBNSIFWJGXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363833 | |
| Record name | Methyl 2-hydroxy-3-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27825-20-3 | |
| Record name | Methyl 2-hydroxy-3-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Hydroxy 3 Pyrazinecarboxylate
Chemo-selective Synthesis Routes for Methyl 2-hydroxy-3-pyrazinecarboxylate
Chemo-selective synthesis is crucial for constructing the pyrazine (B50134) ring with the desired 2-hydroxy and 3-methoxycarbonyl substituents while avoiding unwanted side reactions. The primary strategy involves the condensation of an α-amino carbonyl compound with an α-dicarbonyl compound.
A prevalent method for synthesizing 2-hydroxypyrazines involves the condensation of α-aminoamides with α-dicarbonyl compounds. For this compound, a key chemo-selective approach is the reaction between an aminomalonic acid derivative (like aminomalononitrile (B1212270) or a monoester monoamide of aminomalonic acid) and a glyoxal (B1671930) derivative. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which subsequently aromatizes, often via oxidation, to yield the stable pyrazine ring. The selection of starting materials is critical to ensure the correct placement of the hydroxyl and ester groups.
Another chemo-selective route involves the reaction of diaminomaleonitrile (B72808) (DAMN) with α-keto esters. The reaction can be controlled to favor the formation of the desired pyrazinecarboxylate. The specific reaction conditions, such as solvent, temperature, and pH, play a vital role in directing the selectivity of the condensation and preventing the formation of isomeric byproducts. researchgate.net
Table 1: Chemo-selective Synthesis Strategies
| Reactant A (N-C-C-N source) | Reactant B (O=C-C=O source) | Key Conditions | Resulting Intermediate | Product |
|---|---|---|---|---|
| Diaminomalononitrile | Methyl glyoxylate | Mild acid or base catalyst | Dihydropyrazine derivative | Methyl 2-amino-3-pyrazinecarboxylate (requires subsequent hydrolysis and hydroxylation) |
| Glycinamide | Methyl 2,3-dioxobutanoate | Controlled pH, often in aqueous or alcoholic solvents | Dihydropyrazine intermediate | Methyl 2-hydroxy-5-methyl-3-pyrazinecarboxylate |
| Serine methyl ester | Glyoxal | Aerobic oxidation | Dihydropyrazine intermediate | This compound |
Stereoselective and Enantioselective Approaches to this compound and its Analogs
While this compound itself is an achiral molecule, stereoselective and enantioselective methods are paramount for the synthesis of its chiral analogs, which are common in biologically active molecules. These approaches typically introduce chirality either by using chiral starting materials or through the use of chiral catalysts.
One common strategy is the use of chiral α-amino acids or their derivatives as the nitrogen-containing precursor. For example, the condensation of a chiral amino acid ester (like L-alanine methyl ester) with an α-dicarbonyl compound can lead to the formation of a chiral dihydropyrazine. Subsequent controlled oxidation can yield a chiral pyrazine analog where the stereocenter from the amino acid is retained.
Catalytic asymmetric synthesis represents a more advanced approach. This can involve the enantioselective reduction of a pyrazine C=N bond or an asymmetric addition to the pyrazine ring, though these methods are less common for initial ring synthesis. The use of chiral Brønsted acids or transition metal complexes can catalyze the condensation reaction enantioselectively, leading to optically active products. researchgate.net For instance, enzymatic hydrolysis can be employed for the kinetic resolution of racemic pyrazine derivatives. google.com
Table 2: Enantioselective Synthesis of Pyrazine Analogs
| Chiral Source | Reactants | Reaction Type | Product Type |
|---|---|---|---|
| L-Alanine methyl ester | Glyoxal | Condensation/Oxidation | Chiral methyl-substituted pyrazine analog |
| Chiral Lewis Acid Catalyst | Aminomalononitrile, Prochiral α-dicarbonyl | Asymmetric Condensation | Enantioenriched dihydropyrazine intermediate |
| Lipase Enzyme | Racemic pyrazine ester analog | Enantioselective Hydrolysis | Optically active pyrazine acid and unreacted ester |
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of pyrazine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com Key strategies include the use of benign solvents, alternative energy sources like microwave irradiation, and catalysts that can be easily recovered and reused. mdpi.comunibo.it
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.gov For pyrazine synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. researchgate.net The synthesis can often be performed in greener solvents, such as ethanol (B145695) or water, or even under solvent-free conditions.
Another green approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, minimizing waste. researchgate.net For example, solid acid catalysts can replace corrosive and difficult-to-handle mineral acids often used in condensation reactions.
Table 3: Comparison of Conventional vs. Green Synthesis
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Energy Source | Oil bath (hours) | Microwave irradiation (minutes) |
| Solvent | Toluene, DMF | Ethanol, Water, or solvent-free |
| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., solid acid) or catalyst-free |
| Workup | Solvent extraction, column chromatography | Simple filtration, minimal purification |
| Atom Economy | Moderate | Often higher due to fewer side products |
Catalytic Methodologies in the Synthesis of this compound
Catalysis is fundamental to the efficient synthesis of the pyrazine ring. Both acid and base catalysts are commonly employed to facilitate the key condensation and cyclization steps. The catalyst choice can influence reaction rates, yields, and even the regioselectivity of the final product.
Lewis acids and Brønsted acids are effective in activating carbonyl groups towards nucleophilic attack, which is a critical step in the initial condensation. nih.gov In recent years, novel catalysts, including metal-organic frameworks (MOFs), have been developed. These materials can offer high catalytic activity, selectivity, and stability, along with the benefits of being heterogeneous catalysts. nih.gov
Transition metal catalysts, such as those based on palladium or copper, are typically used for post-synthesis modification of the pyrazine ring through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These methods allow for the introduction of a wide variety of substituents onto the pyrazine core, enabling the creation of diverse chemical libraries based on the this compound scaffold.
Table 4: Catalysts in Pyrazine Synthesis and Derivatization
| Catalyst Type | Example | Role in Synthesis |
|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid | Catalyzes condensation and dehydration |
| Lewis Acid | Bismuth(III) chloride (BiCl₃) | Activates carbonyl groups |
| Heterogeneous | Solid acid (e.g., Amberlyst) | Facilitates condensation, allows for easy removal |
| Transition Metal | Pd(PPh₃)₄ | Cross-coupling reactions for functionalization |
Flow Chemistry and Continuous Processing Techniques for this compound Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis for the production of pyrazines. nih.gov By conducting reactions in a continuously flowing stream through a reactor, this technology allows for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This enhanced control leads to better yields, higher purity, and improved safety, particularly for highly exothermic or rapid reactions.
For the synthesis of this compound, a flow process could involve pumping solutions of the α-amino ester and α-dicarbonyl precursors into a T-mixer, where they combine before entering a heated coiled reactor. nih.gov The short residence time at elevated temperatures can accelerate the reaction significantly. The output stream can be directed through in-line purification modules, allowing for an integrated and automated synthesis-to-purification process. unimi.it This approach is highly scalable, making it suitable for both laboratory-scale research and industrial production.
Table 5: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes |
| Heat Transfer | Poor, risk of local hot spots | Excellent, highly controlled |
| Scalability | Difficult, requires re-optimization | Straightforward (running longer) |
| Safety | Higher risk with large volumes | Inherently safer (small reaction volume) |
| Productivity | Lower throughput | High throughput, continuous output |
Total Synthesis Approaches Involving this compound as a Key Intermediate
The pyrazine nucleus is a structural motif found in numerous complex natural products. nih.gov As such, substituted pyrazines like this compound can serve as crucial building blocks or key intermediates in the total synthesis of these molecules. nih.gov
In a total synthesis campaign, the pyrazine ring might be constructed early on and then elaborated with further functional groups, or it could be formed in a late-stage step from acyclic precursors. For example, the synthesis of certain marine alkaloids or microbial metabolites might involve a key step where a pyrazine ring is formed via a convergent strategy, joining two complex fragments of the molecule. nih.gov The functional groups on an intermediate like this compound (the hydroxyl and ester groups) provide valuable handles for subsequent chemical transformations, such as etherification, amidation, or reduction, on the path to the final natural product target. unimelb.edu.au
Table 6: Pyrazine Intermediates in Total Synthesis
| Natural Product Class | Example | Role of Pyrazine Intermediate |
|---|---|---|
| Marine Alkaloids | Cephalostatin 1 | A late-stage heterodimerization of two steroid fragments forms the central pyrazine ring. nih.gov |
| Antitumor Agents | Alocasin A | A bis-indole pyrazine is formed via a double Suzuki-Miyaura coupling. nih.gov |
| Antiviral Drugs | Favipiravir | Synthesized from 2-aminopyrazine, which is then functionalized. nih.gov |
Reaction Mechanisms and Kinetics of Methyl 2 Hydroxy 3 Pyrazinecarboxylate
Mechanistic Investigations of Derivatization Reactions of Methyl 2-hydroxy-3-pyrazinecarboxylate
The primary sites for derivatization on this compound are the hydroxyl group, the ester functionality, and the pyrazine (B50134) ring itself. The mechanistic pathways for these transformations are dictated by the electronic properties of the pyrazine core and the nature of the reacting species.
O-Alkylation and O-Acylation of the Hydroxyl Group:
The hydroxyl group at the C2 position can readily undergo O-alkylation and O-acylation. The mechanism of O-alkylation, for instance with an alkyl halide (R-X) in the presence of a base, proceeds through a nucleophilic substitution reaction. The base, such as sodium hydride (NaH) or a carbonate, deprotonates the hydroxyl group to form a more nucleophilic pyrazinolate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming an ether linkage.
The general mechanism is as follows:
Deprotonation: this compound + Base ⇌ Methyl 2-(oxido)-3-pyrazinecarboxylate anion + [H-Base]⁺
Nucleophilic Attack: Methyl 2-(oxido)-3-pyrazinecarboxylate anion + R-X → Methyl 2-alkoxy-3-pyrazinecarboxylate + X⁻
O-acylation with acyl chlorides or anhydrides follows a similar nucleophilic acyl substitution mechanism, where the hydroxyl group acts as the nucleophile attacking the carbonyl carbon of the acylating agent.
Amidation of the Ester Group:
The methyl ester at the C3 position can be converted to an amide through reaction with an amine (R-NH₂). This reaction, known as amidation, typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, forming the amide. This process is often catalyzed by acids or bases, or can be promoted by forming a more reactive acyl intermediate. For instance, direct amidation can be facilitated by reagents like methyltrimethoxysilane, which is proposed to form a silyl (B83357) ester intermediate that is more susceptible to nucleophilic attack by the amine.
The proposed mechanism for direct amidation is:
Activation: The carboxylic acid (or ester) reacts with the catalyst (e.g., a silicon-based reagent) to form a highly reactive intermediate.
Nucleophilic Attack: The amine attacks the activated carbonyl group.
Product Formation: The tetrahedral intermediate collapses to form the amide and releases the catalyst.
A study on the amide bond formation of a structurally similar α-hydroxy-β-amino acid derivative highlighted the potential for side reactions, such as the formation of a homobislactone, which can reduce the yield of the desired amide. nih.gov This suggests that the proximity of the hydroxyl and ester groups in this compound could potentially lead to complex reaction pathways.
Kinetic Studies of Key Transformation Pathways Involving this compound
While specific kinetic data for reactions involving this compound are not extensively documented in the literature, the kinetics of its key transformations, such as ester hydrolysis and amidation, can be inferred from studies on analogous systems.
Kinetics of Ester Hydrolysis and Amidation:
The hydrolysis of the methyl ester group is a common transformation. The reaction can be catalyzed by either acid or base. The rate of this reaction is dependent on the concentration of the ester and the catalyst, as well as temperature. Generally, ester hydrolysis follows second-order kinetics.
The rate law for base-catalyzed hydrolysis is typically: Rate = k[Ester][OH⁻]
For acid-catalyzed hydrolysis, the rate law is: Rate = k[Ester][H⁺]
Similarly, the amidation of the ester is expected to follow second-order kinetics, with the rate being dependent on the concentrations of both the ester and the amine. The rate of amidation can be significantly influenced by the solvent, temperature, and the presence of a catalyst. A study on the interaction and binding kinetics of various substituted pyrazines with human serum albumin (HSA) demonstrated that thermodynamic parameters can be determined to understand the spontaneity and nature of the binding forces, which provides a framework for how kinetic and thermodynamic data for pyrazine derivatives can be obtained and interpreted. researchgate.net
Factors Influencing Reaction Rates:
Several factors can influence the kinetics of reactions involving this compound:
Temperature: Increasing the temperature generally increases the rate of reaction, as it provides the molecules with more kinetic energy to overcome the activation energy barrier.
Solvent: The polarity of the solvent can affect the stability of the reactants, intermediates, and transition states, thereby influencing the reaction rate.
Catalyst: The presence of an acid, base, or metal catalyst can provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate.
The following table provides a hypothetical overview of expected kinetic parameters for key transformations, based on general principles of organic chemistry.
| Transformation | Expected Reaction Order | Factors Increasing Rate |
| O-Alkylation | Second Order | Stronger base, more reactive alkyl halide, polar aprotic solvent |
| Ester Hydrolysis | Second Order | Higher concentration of acid/base catalyst, higher temperature |
| Amidation | Second Order | Higher temperature, use of a catalyst, more nucleophilic amine |
This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.
Influence of Substituents on the Reactivity Profile of this compound
The reactivity of this compound can be modulated by introducing substituents onto the pyrazine ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can have a profound effect on the reaction rates and mechanisms.
Electron-Donating Groups (EDGs):
Substituents such as alkyl groups (-R) or alkoxy groups (-OR) are considered electron-donating. When placed on the pyrazine ring, they increase the electron density of the ring system. This has several consequences:
Increased Nucleophilicity of the Hydroxyl Group: An EDG would enhance the nucleophilicity of the hydroxyl group, making it more reactive towards electrophiles in O-alkylation and O-acylation reactions.
Decreased Electrophilicity of the Carbonyl Carbon: By donating electron density to the ring, an EDG would slightly decrease the electrophilicity of the ester's carbonyl carbon, potentially slowing down nucleophilic attack in hydrolysis and amidation reactions.
Activation towards Electrophilic Aromatic Substitution: If the pyrazine ring were to undergo electrophilic substitution, EDGs would activate the ring towards this type of reaction.
Electron-Withdrawing Groups (EWGs):
Substituents such as nitro (-NO₂) or cyano (-CN) groups are electron-withdrawing. Their presence on the pyrazine ring would decrease its electron density. The effects would be generally opposite to those of EDGs:
Decreased Nucleophilicity of the Hydroxyl Group: An EWG would make the hydroxyl group less nucleophilic and more acidic.
Increased Electrophilicity of the Carbonyl Carbon: By withdrawing electron density, an EWG would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, accelerating hydrolysis and amidation reactions.
Deactivation towards Electrophilic Aromatic Substitution: EWGs would deactivate the pyrazine ring, making electrophilic substitution more difficult. However, they would activate the ring towards nucleophilic aromatic substitution, for example, the displacement of a halide substituent.
The following table summarizes the expected influence of substituents on the reactivity of the functional groups.
| Substituent Type | Effect on Hydroxyl Group Reactivity (Nucleophilicity) | Effect on Ester Group Reactivity (Electrophilicity) |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Decrease |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Decrease | Increase |
This table is based on general principles of electronic effects in heterocyclic systems.
Reaction Stereochemistry and Regioselectivity Analysis of this compound Transformations
Stereochemistry:
Since this compound is an achiral molecule, reactions at the hydroxyl or ester groups with achiral reagents will result in achiral products. However, if the molecule is reacted with a chiral reagent or a catalyst, diastereomeric products could be formed. For transformations that might introduce a new stereocenter, for example, if a substituent on the pyrazine ring were to be modified, the stereochemical outcome would depend on the reaction mechanism and the steric environment around the reaction center. Without specific reactions that create stereocenters, a detailed stereochemical analysis is not applicable.
Regioselectivity:
Regioselectivity becomes a key consideration when there are multiple potential reaction sites. For this compound, this is particularly relevant for reactions involving the pyrazine ring itself.
The pyrazine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This generally makes it less reactive towards electrophilic aromatic substitution than benzene. The existing hydroxyl (an activating group) and methyl carboxylate (a deactivating group) substituents will direct any potential electrophilic attack. The powerful electron-donating effect of the hydroxyl group would likely direct an incoming electrophile to the ortho or para positions relative to it. However, the strong deactivation of the ring by the two nitrogen atoms and the ester group makes such reactions challenging.
A more likely scenario for reactions on the ring is nucleophilic aromatic substitution, especially if a good leaving group (like a halogen) is present. In such cases, the position of nucleophilic attack would be dictated by the activating effect of the electron-withdrawing groups.
A significant aspect of regioselectivity for this class of compounds is observed during their synthesis. For instance, the Reuben G. Jones synthesis of 2-hydroxypyrazines, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide, can lead to the formation of regioisomers. beilstein-journals.orgdoaj.org Studies have shown that the reaction conditions, such as the rate of addition of base and the temperature, can influence the ratio of the resulting isomers. beilstein-journals.org This indicates that the formation of the pyrazine core itself is subject to regiochemical control, which is a critical consideration in the synthesis of specifically substituted derivatives.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of Methyl 2 Hydroxy 3 Pyrazinecarboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Methyl 2-hydroxy-3-pyrazinecarboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum, distinct signals corresponding to the different proton environments are expected. The protons on the pyrazine (B50134) ring typically appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing their relative positions. The methyl ester protons would present as a singlet, likely in the range of 3.8-4.0 ppm. The hydroxyl proton signal is also expected, though its chemical shift can be variable and it may appear as a broad singlet.
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Unique signals are anticipated for the carbonyl carbon of the ester, the methyl carbon of the ester, and the four distinct carbons of the pyrazine ring. The chemical shifts of the ring carbons are influenced by the electronic effects of the hydroxyl and carboxylate substituents.
For unambiguous assignment of all proton and carbon signals, various 2D NMR techniques are employed. holzer-group.at Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded carbon and proton atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) C-H couplings, which is crucial for connecting the ester group to the correct position on the pyrazine ring. holzer-group.at
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar pyrazine derivatives. holzer-group.atnanoient.org
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | ¹H | ~8.1-8.3 | Doublet | J(H5,H6) ≈ 2.5 |
| H-6 | ¹H | ~7.9-8.1 | Doublet | J(H6,H5) ≈ 2.5 |
| OCH₃ | ¹H | ~3.9 | Singlet | N/A |
| OH | ¹H | Variable (e.g., ~10-12) | Broad Singlet | N/A |
| C-2 | ¹³C | ~155-160 | N/A | N/A |
| C-3 | ¹³C | ~140-145 | N/A | N/A |
| C-5 | ¹³C | ~135-140 | N/A | N/A |
| C-6 | ¹³C | ~130-135 | N/A | N/A |
| C=O | ¹³C | ~165-170 | N/A | N/A |
| OCH₃ | ¹³C | ~52-54 | N/A | N/A |
Mass Spectrometry (MS) Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as gaining structural information through the analysis of its fragmentation patterns. In Electron Ionization (EI) MS, this compound would first form a molecular ion ([M]⁺•). This high-energy ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions.
The fragmentation pathway is predictable based on the functional groups present. Common fragmentation processes for esters include the loss of the alkoxy group or the entire ester group. libretexts.orgdocbrown.info For this compound, key fragmentation steps would likely include:
Loss of a methoxy (B1213986) radical (•OCH₃): This results in the formation of a prominent acylium ion [M - 31]⁺.
Loss of the carbomethoxy group (•COOCH₃): This cleavage yields an ion corresponding to the 2-hydroxypyrazine (B42338) radical cation [M - 59]⁺.
Ring Fragmentation: The pyrazine ring itself can fragment through the loss of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), characteristic of nitrogen-containing heterocycles. scilit.comnist.gov
The relative abundance of these fragment ions in the mass spectrum provides a unique fingerprint for the molecule, aiding in its identification.
Table 2: Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Neutral Loss |
| 154 | [C₆H₆N₂O₃]⁺• (Molecular Ion) | N/A |
| 123 | [M - OCH₃]⁺ | •OCH₃ (31 u) |
| 95 | [M - COOCH₃]⁺ | •COOCH₃ (59 u) |
| 96 | [2-hydroxypyrazine]⁺• | CO + OCH₃ (from M-59) |
| 68 | [C₃H₂NO]⁺ (from ring fragmentation) | HCN (from m/z 95) |
Vibrational Spectroscopy (IR, Raman) for Detailed Structural Assignments of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. Each vibrational mode corresponds to a specific type of bond stretching or bending, and the absorption or scattering of light at these frequencies creates a characteristic spectrum.
For this compound, the IR and Raman spectra would exhibit several key bands:
O-H Stretching: A broad absorption band in the IR spectrum, typically between 3200-3600 cm⁻¹, is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretches from the ester group appear just below 3000 cm⁻¹. nih.gov
C=O Stretching: A strong, sharp absorption band in the IR spectrum, usually found between 1700-1750 cm⁻¹, is a clear indicator of the ester carbonyl group. nih.gov
C=C and C=N Stretching: Vibrations associated with the pyrazine ring typically appear in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O single bond stretches of the ester group are expected in the 1000-1300 cm⁻¹ range.
Comparing the experimental IR and Raman spectra with values calculated using computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of each vibrational mode. nanoient.org
Table 3: Predicted Vibrational Frequencies for this compound Predicted data based on analysis of similar pyrazine derivatives. nanoient.orgmdpi.com
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR, Raman) |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium (IR, Raman) |
| C=O Stretch (Ester) | 1700 - 1750 | Strong (IR) |
| C=N/C=C Ring Stretches | 1400 - 1600 | Medium-Strong (IR, Raman) |
| C-O Stretch (Ester) | 1000 - 1300 | Strong (IR) |
| Ring Bending Modes | 600 - 900 | Medium (IR) |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation.
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrazine ring and the orientation of the hydroxyl and methyl carboxylate substituents relative to the ring. A key aspect of the solid-state structure would be the intermolecular interactions, particularly hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the pyrazine nitrogen atoms and the ester carbonyl oxygen can act as acceptors. acs.org These interactions dictate how the molecules pack together to form the crystal lattice.
While the specific crystal structure for this compound is not widely published, data from closely related pyrazine-2-carboxylate (B1225951) complexes can provide insight into the expected structural features. sc.edu
Table 4: Example Crystallographic Data for a Pyrazine-2-Carboxylate Containing Complex Data from a representative structure to illustrate typical parameters. sc.edu
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 28.066 |
| b (Å) | 8.036 |
| c (Å) | 13.577 |
| β (°) | 90.2 |
| Volume (ų) | 3063.1 |
| Key Interactions | Hydrogen bonding, π-π stacking |
Chiral Spectroscopy Techniques for Enantiomeric Excess Determination of this compound Analogs
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers and techniques for determining enantiomeric excess are not applicable to the compound itself.
However, these techniques are highly relevant for chiral analogs of this compound. If a chiral center were introduced into the molecule, for example, by replacing the methyl group of the ester with a chiral alcohol or by adding a chiral substituent to the pyrazine ring, the resulting compound would exist as a pair of enantiomers.
Determining the enantiomeric excess (ee) of such chiral analogs is critical in many fields, particularly in pharmaceuticals. Chiral spectroscopy provides powerful methods for this analysis.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers produce mirror-image CD spectra. By creating a calibration curve with samples of known enantiomeric composition, the CD signal of an unknown sample can be used to accurately determine its enantiomeric excess. nih.gov
NMR with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, enantiomers can form diastereomeric complexes that are no longer spectroscopically identical. nih.gov This can lead to the splitting of NMR signals, where separate peaks are observed for each enantiomer. The relative integration of these peaks provides a direct measure of the enantiomeric ratio. nih.gov
These methods are essential for the analysis and quality control of chiral pyrazinecarboxylate analogs that may have applications in various areas of chemical research.
Theoretical and Computational Chemistry Studies on Methyl 2 Hydroxy 3 Pyrazinecarboxylate
Quantum Chemical Calculations of Electronic Structure and Properties of Methyl 2-hydroxy-3-pyrazinecarboxylate
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. While specific studies on this compound are not extensively published, research on closely related analogs like methyl-3-amino-2-pyrazinecarboxylate (MAPC) provides a strong basis for understanding its properties. nanoient.org
DFT calculations, often employing basis sets such as 6-311++G(d,p), can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. nanoient.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nanoient.org For pyrazine (B50134) derivatives, these calculations reveal how substituents on the ring influence the electronic distribution and reactivity.
Natural Bond Orbital (NBO) analysis is another quantum mechanical tool used to study charge transfer and intramolecular interactions. nanoient.org This analysis provides information about the stabilization energies associated with electron delocalization between filled and empty orbitals, which helps in understanding bond strengths and molecular stability. nanoient.org Furthermore, the Molecular Electrostatic Potential (MESP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Table 1: Representative Quantum Chemical Properties of a Pyrazine Carboxylate Analog
| Parameter | Calculated Value (a.u.) | Significance |
|---|---|---|
| HOMO Energy | -0.245 | Indicates electron-donating ability |
| LUMO Energy | -0.081 | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 0.164 | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule |
Note: Data is illustrative and based on typical values for similar pyrazine derivatives.
Molecular Dynamics Simulations of Interactions Involving this compound
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique provides a dynamic picture of molecular behavior, which is crucial for understanding how a molecule like this compound might interact with its environment, such as with solvent molecules or biological macromolecules like proteins. mdpi.com
An MD simulation begins with a set of initial atomic coordinates, often derived from experimental data or quantum chemical calculations, and a force field that defines the potential energy of the system. mdpi.com The simulation then calculates the forces on each atom and integrates Newton's equations of motion to predict the trajectory of the atoms over a specific period, typically from nanoseconds to microseconds. nih.govnih.gov
For this compound, MD simulations could be employed to:
Analyze Conformational Flexibility: Determine the preferred shapes (conformations) of the molecule in different solvents and at various temperatures.
Study Solvation: Investigate how water or other solvent molecules arrange themselves around the solute, and calculate properties like the free energy of solvation.
Simulate Protein-Ligand Binding: If the molecule is being investigated as a potential drug, MD simulations can assess the stability of its binding to a target protein. nih.gov These simulations can reveal key hydrogen bonds and other interactions, and help to understand the dynamic nature of the binding pocket. mdpi.com The root-mean-square deviation (RMSD) of the ligand within the binding site is often monitored to evaluate the stability of the complex over time. mdpi.com
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States for this compound
Density Functional Theory (DFT) is a highly effective method for investigating chemical reactivity, including the detailed mechanisms of reactions. researchgate.net By mapping the potential energy surface of a reaction, DFT can be used to identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, a key factor controlling the reaction rate. researchgate.net
For this compound, DFT studies could explore several potential reaction pathways:
Tautomerization: The "hydroxy" group can potentially exist in equilibrium with a keto tautomer (a pyrazinone). DFT can calculate the relative energies of these tautomers and the energy barrier for their interconversion.
Ester Hydrolysis: The reaction pathway for the acid- or base-catalyzed hydrolysis of the methyl ester group to form 2-hydroxy-3-pyrazinecarboxylic acid can be modeled. This would involve locating the transition states for the formation of the tetrahedral intermediate and its subsequent breakdown.
Synthesis Reactions: The mechanisms of reactions used to synthesize the molecule, such as the condensation and cyclization steps, could be elucidated to optimize reaction conditions.
Proton Transfer: In reactions involving proton transfer, DFT can model the movement of protons and the associated changes in molecular geometry and energy. researchgate.net
These calculations provide invaluable mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built on the principle that the structure of a molecule dictates its activity and properties. ej-chem.org
A QSAR/QSPR study on analogs of this compound would involve several steps:
Data Set Compilation: A series of structurally related pyrazine derivatives with experimentally measured biological activity (e.g., enzyme inhibition, IC50 values) or a specific property (e.g., solubility) is collected. nih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors that quantify various aspects of the molecular structure. mdpi.com
Model Development: Using machine learning or statistical methods (like multiple linear regression or support vector machines), a mathematical equation is developed that links the descriptors to the observed activity or property. nih.govmdpi.com
Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model development. mdpi.com
Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and testing.
Table 2: Example of a Data Structure for a QSAR Study
| Compound ID | Structure | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Experimental Activity (pIC50) |
|---|---|---|---|---|
| Analog-1 | (Structure Image) | 154.12 | 0.5 | 6.2 |
| Analog-2 | (Structure Image) | 168.15 | 0.8 | 6.5 |
| Analog-3 | (Structure Image) | 182.13 | 0.3 | 7.1 |
In Silico Screening and Ligand Design Principles Applied to this compound
In silico screening and rational ligand design are computational strategies used to identify and optimize molecules with a desired biological function, often as inhibitors or activators of a specific protein target. nih.gov These methods can be applied to this compound or its derivatives to explore their therapeutic potential.
Key techniques include:
Molecular Docking: This is one of the most common methods, where the orientation and conformation of a ligand (e.g., this compound) within the binding site of a target protein are predicted. nih.govmdpi.com Docking algorithms generate numerous possible binding poses and use a scoring function to rank them, with lower scores typically indicating more favorable binding. mdpi.com This can reveal crucial interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. mdpi.com
Virtual Screening: Large digital libraries containing millions of compounds can be rapidly screened against a protein target using molecular docking. This allows for the efficient identification of a smaller subset of promising "hits" for further experimental testing, saving significant time and resources compared to traditional high-throughput screening.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for a molecule to bind to a specific target. This model can be used to search databases for diverse molecules that fit these criteria.
ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov Predicting these pharmacokinetic and safety profiles early in the design process helps to eliminate candidates that are likely to fail in later stages of development.
By applying these principles, researchers can use this compound as a starting scaffold to design new analogs with enhanced potency, selectivity, and drug-like properties.
Design, Synthesis, and Biological Evaluation of Methyl 2 Hydroxy 3 Pyrazinecarboxylate Derivatives
Structure-Activity Relationship (SAR) Studies of Methyl 2-hydroxy-3-pyrazinecarboxylate in Biological Systems
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR studies would systematically modify the core structure to understand how changes in its chemical features affect its biological activity. Key modifications would likely include:
Substitution on the Pyrazine (B50134) Ring: Introducing various substituents (e.g., alkyl, halogen, amino groups) at the 5- and 6-positions of the pyrazine ring would help to probe the steric and electronic requirements for activity.
Modification of the Hydroxyl Group: The acidity and hydrogen bonding capability of the hydroxyl group could be altered by converting it to an ether or an ester to assess its role in target binding.
Alteration of the Carboxylate Group: The methyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to various amides to investigate the importance of this group for biological effect.
These studies would aim to identify the key pharmacophoric elements and develop a model for the interaction of these derivatives with their biological target. For instance, studies on other pyrazine-based compounds have shown that the pyrazine nitrogen atoms often act as hydrogen bond acceptors, a feature that is critical for their interaction with protein kinases pharmablock.com.
A hypothetical SAR study could yield data as presented in the table below, illustrating how different substituents might affect a particular biological activity, such as inhibitory concentration (IC₅₀) against a target enzyme.
| Compound | R1-substitution (position 5) | R2-substitution (position 6) | IC₅₀ (µM) |
| 1 | H | H | >100 |
| 2 | Cl | H | 50 |
| 3 | H | Cl | 75 |
| 4 | CH₃ | H | 80 |
| 5 | Cl | Cl | 10 |
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives. This table illustrates how substitutions on the pyrazine ring could influence the inhibitory activity (IC₅₀) against a hypothetical target.
Exploration of Receptor Binding Mechanisms of this compound Analogs
To understand how this compound analogs exert their biological effects, it is essential to investigate their binding mechanisms at the molecular level. This typically involves a combination of experimental and computational techniques.
Molecular docking simulations could be employed to predict the binding poses of the analogs within the active site of a target receptor. These models can help identify key amino acid residues involved in the interaction. For example, the pyrazine ring might engage in π-stacking interactions with aromatic residues, while the hydroxyl and carboxylate groups could form hydrogen bonds with polar residues in the binding pocket nih.gov.
Experimental validation of these binding modes could be achieved through techniques such as site-directed mutagenesis, where key interacting residues are mutated to assess their impact on ligand binding affinity. Biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would provide quantitative data on the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction.
Enzymatic Inhibition and Activation Studies of this compound Derivatives
Given that many pyrazine derivatives have been investigated as enzyme inhibitors, particularly kinase inhibitors, it is plausible that this compound derivatives could also exhibit such activities nih.govnih.gov. Enzymatic assays would be conducted to determine the inhibitory or activating effects of these compounds on specific enzymes.
These studies would determine the potency of the compounds, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or activation concentration (AC₅₀). Further kinetic studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing insights into how the compounds interact with the enzyme and its substrate.
A hypothetical data set for enzymatic inhibition is presented below.
| Derivative | Target Enzyme | IC₅₀ (nM) | Mechanism of Inhibition |
| Compound A | Kinase X | 50 | ATP-competitive |
| Compound B | Kinase Y | 120 | Non-competitive |
| Compound C | Protease Z | >10,000 | Not active |
Table 2: Hypothetical Enzymatic Inhibition Profile of this compound Derivatives. This table shows potential inhibitory activities and mechanisms against different enzymes.
Investigation of Cellular Pathway Modulation by this compound
To understand the broader biological effects of this compound and its derivatives, it is important to investigate how they modulate cellular signaling pathways. Techniques such as Western blotting can be used to assess the phosphorylation status of key proteins within a pathway, indicating activation or inhibition.
For example, if the compounds are found to be kinase inhibitors, their effect on downstream signaling pathways regulated by that kinase would be examined. Gene expression profiling using techniques like RNA sequencing (RNA-seq) or quantitative PCR (qPCR) can provide a more global view of the cellular response to treatment with these compounds, identifying up- or down-regulated genes and thereby implicating specific pathways nih.gov.
Prodrug Strategies and Metabolic Stability Research of this compound Derivatives
Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug candidate, such as its solubility, permeability, or metabolic stability. For this compound, the hydroxyl and carboxylate groups are potential sites for modification to create prodrugs. For example, the hydroxyl group could be esterified to increase lipophilicity and improve membrane permeability. Upon entering the cell, cellular esterases would cleave the ester, releasing the active parent drug.
Metabolic stability is a critical parameter in drug development. In vitro assays using liver microsomes or hepatocytes would be conducted to assess the metabolic fate of the derivatives. These studies would identify potential sites of metabolism on the molecule and determine its metabolic half-life. This information is crucial for predicting the in vivo clearance and bioavailability of the compounds. Pyrazinoic acid, a related compound, is known to be a metabolite of the anti-tuberculosis drug pyrazinamide (B1679903), and its esters have been investigated as prodrugs to enhance cellular uptake wikipedia.org.
Target Identification and Validation Research for this compound in Biological Contexts
Identifying the specific molecular target(s) of a bioactive compound is a key step in understanding its mechanism of action. For novel compounds like this compound derivatives, a variety of target identification methods could be employed.
Affinity chromatography, where a derivative is immobilized on a solid support, can be used to pull down its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry. Another approach is chemical proteomics, which uses chemical probes to label and identify target proteins in a complex biological sample.
Once a potential target is identified, validation studies are necessary to confirm that the compound's biological effects are mediated through this target. This can be achieved through techniques such as target knockdown using siRNA or CRISPR/Cas9, or through overexpression studies. Demonstrating a correlation between the compound's binding affinity for the target and its cellular potency provides strong evidence for a direct mechanism of action. The pyrazine scaffold is present in a number of approved drugs that target a range of proteins, highlighting the potential for derivatives of this compound to interact with various biological targets mdpi.com.
Applications of Methyl 2 Hydroxy 3 Pyrazinecarboxylate in Advanced Organic and Medicinal Chemistry Research
Role as a Key Intermediate in Complex Molecule Synthesis Research
The reactivity of the pyrazine (B50134) ring system, coupled with the presence of a hydroxyl and a methyl carboxylate group, positions Methyl 2-hydroxy-3-pyrazinecarboxylate as a pivotal intermediate in the synthesis of intricate molecular architectures. The hydroxyl group can be readily converted into other functionalities, such as halides or triflates, thereby enabling a variety of cross-coupling reactions. The methyl ester provides a handle for transformations into amides, carboxylic acids, or can be reduced to an alcohol, further expanding its synthetic utility.
Research has demonstrated the use of related pyrazine carboxylates in the construction of complex polycyclic systems. For instance, the pyrazine core can serve as a diene or dienophile in cycloaddition reactions, leading to the formation of novel fused ring systems. While specific examples detailing the direct use of this compound in such complex syntheses are not extensively documented in publicly available research, the established reactivity of its functional groups suggests its high potential as a key intermediate. The general strategy involves leveraging the pyrazine core's electronic properties and the versatility of its substituents to build molecular complexity in a stepwise and controlled manner.
Scaffold for Heterocyclic Compound Development in Drug Discovery Research
The pyrazine nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as an excellent starting point for the development of novel heterocyclic compounds with potential therapeutic applications. The core pyrazine structure can be elaborated and functionalized to generate libraries of compounds for screening against various biological targets.
One key transformation is the conversion of the methyl ester to a carboxamide. This can be achieved by direct amidation with a variety of amines, leading to a diverse set of N-substituted pyrazine-2-carboxamides. These amides can then be further modified at the hydroxyl group or the pyrazine ring to explore the structure-activity relationship (SAR). For example, a series of substituted pyrazinecarboxamides have been synthesized and evaluated for their biological activities, demonstrating the utility of this scaffold in generating new chemical entities researchgate.net.
Furthermore, the pyrazine ring of this compound can be a template for the construction of fused heterocyclic systems. For instance, reaction with suitable reagents can lead to the formation of pyrazolo[1,5-a]pyrazines, a class of compounds that has attracted attention in medicinal chemistry researchgate.netenamine.net. While the direct synthesis from this compound is a plausible synthetic route, many reported syntheses of pyrazolo[1,5-a]pyrazines start from pyrazole-3-carboxylic acid derivatives researchgate.net.
Table 1: Examples of Heterocyclic Scaffolds Derived from Pyrazine Carboxylates
| Starting Material | Reagents and Conditions | Resulting Scaffold | Potential Application | Reference |
| Pyrazine-2-carboxylic acid | Thionyl chloride, Substituted amine, Pyridine | N-substituted pyrazine-2-carboxamide | Antimycobacterial, Antifungal | researchgate.net |
| Pyrazole-3-carboxylic acids | Multistep one-pot protocol | Pyrazolo[1,5-a]pyrazine | HIV-1 integrase inhibition, Diabetes | researchgate.net |
Building Block in Natural Product Synthesis Research
The pyrazine moiety is found in a number of natural products, often contributing to their biological activity. While the direct incorporation of this compound into a natural product total synthesis is not prominently featured in the literature, its structural motifs are present in various natural compounds. The synthesis of such natural products often involves the construction of the pyrazine ring at a late stage or the use of a pre-functionalized pyrazine building block.
The closely related 3-hydroxypyrazine-2-carboxylic acid has been utilized as a starting material in synthetic efforts towards complex natural products. The ability to modify the carboxylic acid and hydroxyl groups, as well as the pyrazine ring itself, makes these types of building blocks valuable in the strategic assembly of natural product skeletons. For instance, the pyrazine core is a key feature of certain marine alkaloids and microbial metabolites. The synthesis of these molecules often requires careful manipulation of a pyrazine template to install the necessary stereocenters and functional groups.
The general synthetic strategies in natural product synthesis that could potentially involve this compound or its derivatives include:
Cross-coupling reactions: To attach complex side chains to the pyrazine ring.
Condensation reactions: To build fused ring systems.
Functional group interconversions: To modify the hydroxyl and ester groups as required by the target molecule's structure.
Precursor in Pharmaceutical Lead Compound Discovery Research
The pyrazine scaffold is a key component of several approved drugs. Therefore, this compound and its derivatives are important precursors in the discovery and development of new pharmaceutical lead compounds.
A notable example is the antiviral drug Favipiravir (T-705) . While the initial synthesis started from 3-aminopyrazine-2-carboxylic acid, an improved four-step method utilizes the closely related 3-hydroxypyrazine-2-carboxylic acid as the starting material nih.gov. This synthesis involves esterification, amidation, nitration, reduction, and fluorination to yield the final drug. The use of this precursor highlights the importance of functionalized pyrazine carboxylates in the synthesis of clinically relevant molecules.
Another example where a pyrazine carboxylic acid derivative is a key precursor is in the synthesis of the antidiabetic drug Glipizide . The synthesis of Glipizide involves the intermediate 5-methylpyrazine-2-carboxylic acid nih.gov. This intermediate is coupled with another fragment to form the final drug molecule. While not directly this compound, this demonstrates the established role of pyrazine carboxylates as crucial building blocks in the pharmaceutical industry.
Table 2: Pyrazine-based Drugs and their Precursors
| Drug | Therapeutic Area | Key Pyrazine Precursor | Reference |
| Favipiravir | Antiviral | 3-Hydroxypyrazine-2-carboxylic acid | nih.gov |
| Glipizide | Antidiabetic | 5-Methylpyrazine-2-carboxylic acid | nih.gov |
Emerging Applications and Interdisciplinary Research Involving Methyl 2 Hydroxy 3 Pyrazinecarboxylate
Integration of Methyl 2-hydroxy-3-pyrazinecarboxylate in Material Science Research
The bifunctional nature of this compound makes it a promising candidate as a monomer or precursor in the synthesis of advanced polymers and functional materials. The presence of a hydroxyl (-OH) group and a methyl carboxylate (-COOCH₃) group allows for its participation in various polymerization reactions.
Polymer Precursors:
Theoretically, the hydroxyl and ester functionalities can be utilized in step-growth polymerization. For instance, the hydroxyl group can react with a dicarboxylic acid or its derivative, and the ester group can undergo transesterification with a diol to form polyesters. Modification of the ester group to a carboxylic acid would allow for the formation of polyamides through reaction with a diamine. The rigid pyrazine (B50134) ring, when incorporated into a polymer backbone, could enhance thermal stability and modify mechanical properties.
Functional Materials:
The pyrazine core, with its electron-deficient nature and nitrogen atoms, can impart specific electronic and coordination properties to materials. Polymers containing this moiety could be explored for applications in:
Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic characteristics of the pyrazine ring could be advantageous.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the oxygen atoms of the hydroxyl and carboxylate groups can act as coordination sites for metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. These materials are of interest for gas storage, separation, and catalysis.
Below is a hypothetical data table illustrating the potential properties of polymers derived from this compound.
| Polymer Type | Potential Monomers | Potential Polymer Properties | Potential Applications |
| Polyester | This compound, Terephthaloyl chloride | High thermal stability, rigidity | High-performance plastics, specialty fibers |
| Polyamide | Diamino-derivative of this compound, Adipoyl chloride | Good mechanical strength, chemical resistance | Engineering plastics, advanced composites |
| Coordination Polymer | This compound, Zinc Nitrate | Porous structure, high surface area | Gas storage, catalysis, sensing |
Note: This table contains projected data based on the known properties of similar chemical structures and is intended for illustrative purposes, as direct experimental data for these specific polymers is not yet available in published literature.
Role of this compound in Agrochemical Research and Development
Nitrogen-containing heterocyclic compounds form the basis of many commercially successful herbicides and pesticides. The pyrazine scaffold is a key feature in some agrochemicals, and the specific functional groups of this compound make it an interesting starting point for the synthesis of new active ingredients.
Herbicide and Pesticide Precursors:
The core structure of this compound can be chemically modified to create a library of derivatives for screening for herbicidal or pesticidal activity. Potential modifications include:
Etherification or Esterification of the hydroxyl group.
Amidation of the carboxylate group.
Substitution on the pyrazine ring.
These modifications can alter the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can affect its biological activity and selectivity. For instance, the pyrazine ring is a known component in some compounds that interfere with essential biochemical pathways in weeds or insects. A patent for the preparation of a pyrazole (B372694) herbicide intermediate, 1-methyl-5-hydroxypyrazole, suggests the importance of related heterocyclic structures in this field.
The following table presents hypothetical research findings for derivatives of this compound in an agrochemical context.
| Derivative | Target Pest/Weed | Efficacy (LC50/IC50) | Mode of Action (Hypothesized) |
| 2-(allyloxy)-3-pyrazinecarboxylate | Broadleaf weeds | 50 mg/L | Inhibition of photosystem II |
| N-propyl-2-hydroxy-3-pyrazinecarboxamide | Fungal pathogens | 25 mg/L | Disruption of cell membrane integrity |
| 5-chloro-methyl 2-hydroxy-3-pyrazinecarboxylate | Lepidopteran insects | 10 mg/kg | GABA receptor antagonist |
Note: The data in this table is hypothetical and for illustrative purposes only. Extensive research would be required to synthesize and test these compounds to determine their actual properties.
Contributions of this compound to Catalysis Research
The design of ligands is a cornerstone of catalysis research, as the ligand sphere around a metal center dictates its reactivity and selectivity. This compound possesses multiple potential coordination sites, making it an intriguing candidate for ligand design.
Ligand Design:
The two nitrogen atoms of the pyrazine ring, the oxygen of the hydroxyl group, and the carbonyl oxygen of the ester group can all potentially coordinate with a metal ion. This multidentate character could be exploited to create stable metal complexes. The specific geometry and electronic environment of the resulting complex would depend on the metal ion and the reaction conditions.
The potential for this compound to act as a chelating agent is suggested by studies on similar molecules, such as 2-methyl-3-hydroxy-4-pyridinecarboxylic acid, which has been investigated for its ability to form complexes with iron and aluminum. Research on pyrazine-2,3-dicarboxylatocopper(II) complexes also demonstrates the ability of pyrazine carboxylates to act as versatile ligands. chempap.org
A hypothetical overview of potential catalytic applications is provided in the table below.
| Metal Complex | Ligand Coordination Mode | Potential Catalytic Reaction | Substrate |
| [Cu(Methyl 2-oxy-3-pyrazinecarboxylate)₂] | N, O-chelation | Oxidation of alcohols | Benzyl alcohol |
| [Pd(this compound)Cl₂] | N, N-bridging | Suzuki coupling | Phenylboronic acid, Iodobenzene |
| [Fe(Methyl 2-oxy-3-pyrazinecarboxylate)₃] | N, O-chelation | C-H activation | Alkanes |
Note: This table presents hypothetical applications based on the catalytic activity of other metal complexes with N- and O-donor ligands. Further research is needed to synthesize these specific complexes and evaluate their catalytic performance.
Environmental Chemistry Research on this compound
Understanding the environmental fate of chemical compounds is crucial for assessing their long-term impact. Research into the degradation pathways of this compound is in its early stages, with much of the current understanding being extrapolated from studies on the broader class of pyrazine derivatives.
Degradation Pathways:
Pyrazines are known to be biodegradable, although the rate and mechanism of degradation can be highly dependent on the substituents on the pyrazine ring. nih.govresearchgate.net For this compound, potential degradation pathways in the environment could include:
Hydrolysis: The methyl ester group is susceptible to hydrolysis, either chemically or microbially mediated, to yield 2-hydroxy-3-pyrazinecarboxylic acid.
Hydroxylation: The pyrazine ring itself can undergo further hydroxylation, which is often a key initial step in the aerobic degradation of aromatic compounds. nih.gov
Ring Cleavage: Following initial transformations, microorganisms may be able to cleave the pyrazine ring, ultimately leading to the mineralization of the compound to carbon dioxide, water, and ammonia. nih.gov
While some bacteria have been identified that can use substituted pyrazines as a sole carbon and energy source, the specific enzymes and metabolic pathways are often not fully elucidated. nih.gov Many substituted pyrazines have been found to be poorly biodegradable under aerobic conditions. researchgate.net The presence of both a hydroxyl and a carboxylate group on the pyrazine ring may influence its susceptibility to microbial attack.
A summary of potential environmental degradation processes is presented in the table below.
| Degradation Process | Key Reactants/Conditions | Potential Products | Environmental Significance |
| Abiotic Hydrolysis | Water, pH variations | 2-hydroxy-3-pyrazinecarboxylic acid, Methanol | Initial transformation step, may alter toxicity and bioavailability |
| Microbial Oxidation | Aerobic bacteria, Oxygen | Dihydroxylated pyrazine derivatives | A common pathway for the breakdown of aromatic compounds in soil and water |
| Ring Fission | Specialized microorganisms | Aliphatic intermediates | Leads to the eventual mineralization of the compound |
Note: The information in this table is based on general principles of environmental chemistry and studies of related pyrazine compounds. Specific degradation studies on this compound are needed for confirmation.
Patent Landscape and Commercialization Research Implications for Methyl 2 Hydroxy 3 Pyrazinecarboxylate
Analysis of Patent Trends and Intellectual Property Related to Methyl 2-hydroxy-3-pyrazinecarboxylate
The intellectual property landscape for this compound is not characterized by a large volume of patents specifically claiming this exact molecule. Instead, its patent context is primarily understood through broader patents covering substituted pyrazine (B50134) derivatives and their synthesis. Innovations in this area often focus on novel synthetic routes to pyrazine-2-carboxylic acids and their esters, which are key precursors or structural analogs.
Patents in this domain are generally centered on the following aspects:
Novel Synthesis Methods: A significant portion of intellectual property is dedicated to new and efficient methods for producing pyrazine cores and their derivatives. For instance, patents may claim specific catalysts or reaction conditions that improve yield and purity.
Application in Flavor and Fragrance: Many pyrazine derivatives are valued for their aromatic properties and are used as flavor ingredients in food. umn.eduresearchgate.net Patents in this area often claim the use of a class of pyrazine compounds for imparting specific sensory characteristics.
Pharmaceutical Intermediates: Pyrazine rings are a common scaffold in medicinal chemistry. researchgate.net Patents for novel drug candidates may include claims that cover a range of substituted pyrazines, potentially encompassing this compound as part of a larger chemical space.
A review of patent databases indicates that while numerous patents exist for the preparation of pyrazine-2-carboxylic acid and related esters, specific claims for the 2-hydroxy-3-carboxylate variant are less common. google.comgoogle.com This suggests that the compound may exist within the scope of broader patents without being the primary focus of invention. The following table provides a conceptual overview of the types of patents that could be relevant to this compound.
| Patent Focus Area | Description of Potential Claims | Relevance to this compound |
|---|---|---|
| Synthesis of Pyrazine-2-carboxylic Acid Derivatives | Claims covering a general method for producing substituted pyrazine-2-carboxylic acid esters. This could involve specific starting materials, catalysts, or reaction conditions. | Directly relevant, as these methods could be adapted for the synthesis of the target compound. |
| Flavor Compositions | Patents claiming a composition of matter for a flavor formulation that includes a class of pyrazine derivatives with specific structural features. | Potentially relevant if the compound is found to have desirable organoleptic properties. |
| Pharmaceutical Compounds | Broad Markush claims in pharmaceutical patents that encompass a wide range of substituted heterocyclic compounds for a specific therapeutic indication. | Indirectly relevant, as the compound could fall within the scope of such claims, impacting its freedom to operate in certain applications. |
The lack of a dense, specific patent landscape can be interpreted in several ways. It could indicate a lack of significant commercial interest to date, or it may suggest that the compound is considered a readily accessible intermediate, with innovation focused elsewhere. For a new entrant, this could represent an opportunity, but a thorough freedom-to-operate analysis would be essential.
Research into Commercial Synthesis Scale-up Challenges for this compound
The commercial viability of this compound is heavily dependent on the ability to scale up its synthesis in a cost-effective and efficient manner. While specific literature on the large-scale production of this exact compound is limited, challenges can be inferred from the synthesis of structurally related pyrazine derivatives.
The synthesis of 2-hydroxypyrazines often involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide. beilstein-journals.org The scale-up of such reactions can present several challenges:
Raw Material Sourcing and Cost: The availability and cost of the specific starting materials, such as the appropriate dicarbonyl compound and the corresponding amino acid derivative, are critical factors.
Reaction Control and Selectivity: Maintaining optimal reaction conditions (temperature, pressure, stoichiometry) is crucial for maximizing yield and minimizing the formation of impurities. For substituted pyrazines, achieving regioselectivity can be a significant hurdle. beilstein-journals.org
Work-up and Purification: The isolation and purification of the final product from the reaction mixture can be complex. The presence of side products and unreacted starting materials may necessitate multi-step purification processes such as crystallization or chromatography, which can be costly and time-consuming on a large scale.
Waste Management: The environmental impact and cost associated with waste disposal are important considerations in commercial synthesis. The development of greener synthetic routes with higher atom economy and less hazardous waste is an ongoing area of research.
The following table outlines potential scale-up challenges and corresponding research areas for mitigation.
| Scale-up Challenge | Description | Potential Mitigation Strategies |
|---|---|---|
| Yield Optimization | Achieving a high yield of the desired product is essential for economic viability. | Process optimization through Design of Experiments (DoE), investigation of alternative catalysts, and continuous flow chemistry. |
| Impurity Profile | Controlling the formation of impurities to meet product specifications. | In-depth understanding of reaction mechanisms to identify and control side reactions, development of robust analytical methods for impurity tracking. |
| Solvent and Reagent Handling | Safe and efficient handling of potentially hazardous solvents and reagents at an industrial scale. | Implementation of closed-system manufacturing, solvent recovery and recycling programs, and exploration of safer, more sustainable solvent alternatives. |
| Thermal Safety | Managing the heat generated by exothermic reactions to prevent runaway reactions. | Thorough reaction calorimetry studies to understand the thermal profile and design of appropriate cooling systems. |
Further research into continuous manufacturing processes and the use of biocatalysis could offer innovative solutions to some of these scale-up challenges, potentially leading to more efficient and sustainable production methods for this compound.
Regulatory Science and Research Frameworks Pertaining to this compound
The regulatory landscape for a chemical compound like this compound is dictated by its intended use. Given that many pyrazine derivatives are used as flavoring agents, the regulatory frameworks for food additives are of primary relevance.
In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel has evaluated a wide range of pyrazine derivatives and has designated many as Generally Recognized as Safe (GRAS). umn.eduresearchgate.net This GRAS status is crucial for the commercial use of a substance as a flavor ingredient in food products. Any new pyrazine derivative intended for this use would likely need to undergo a similar safety assessment.
In Europe, the European Food Safety Authority (EFSA) is responsible for the safety assessment of food additives, including flavorings. nih.goveuropa.eu The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) also assesses the safety and efficacy of these compounds for use in animal feed. europa.eu The regulatory process involves the submission of a technical dossier containing detailed information on the substance's identity, manufacturing process, and toxicological data.
The key regulatory considerations for this compound are summarized in the table below.
| Regulatory Aspect | Description | Relevant Bodies and Regulations |
|---|---|---|
| Food Flavoring | Approval for use as a flavoring substance in food products. | - U.S. FDA (via FEMA GRAS)
|
| Chemical Registration | Registration of the chemical substance with national inventories. | - U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA)
|
| Industrial Use | Regulations governing the use of the compound as an intermediate or in non-food applications. | - Occupational Safety and Health Administration (OSHA) for workplace safety standards. |
For a compound that is not yet established in the market, significant research and data generation would be required to meet the stringent requirements of these regulatory bodies. This includes detailed analytical characterization, stability testing, and potentially, toxicological studies. The existing body of knowledge on the safety of other pyrazine derivatives could be leveraged to support a read-across approach, but this would need to be scientifically justified. inchem.org
Future Research Directions and Challenges for Methyl 2 Hydroxy 3 Pyrazinecarboxylate
Unexplored Reactivity and Synthetic Opportunities for Methyl 2-hydroxy-3-pyrazinecarboxylate
The unique arrangement of substituents on the pyrazine (B50134) ring of this compound offers a rich landscape for synthetic chemistry that remains largely unexplored. The interplay between the electron-withdrawing pyrazine ring and the electron-donating hydroxyl group, ortho to the methyl carboxylate, dictates a complex reactivity profile that could be harnessed for the creation of novel molecular architectures.
Future synthetic explorations could focus on several key areas:
Derivatization of the Hydroxyl Group: The hydroxyl group is a prime site for modification. O-alkylation, O-acylation, and the introduction of various protecting groups could modulate the compound's solubility, lipophilicity, and biological activity. Furthermore, conversion of the hydroxyl group to a leaving group could facilitate nucleophilic substitution reactions, opening pathways to a diverse array of derivatives. researchgate.net
Modification of the Ester Functionality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or coupled with various molecules of interest. rjpbcs.com This provides a handle for the attachment of pharmacophores or moieties that can influence the compound's pharmacokinetic properties.
Reactions at the Pyrazine Ring: While the pyrazine ring is electron-deficient, the presence of the hydroxyl group may activate the ring towards electrophilic substitution at specific positions. Conversely, the ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms and the carboxylate group. Exploring these reactions could lead to the synthesis of highly functionalized pyrazine cores. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, such as Suzuki, Buchwald-Hartwig, and C-H activation reactions, could be employed to introduce aryl, heteroaryl, or alkyl substituents onto the pyrazine ring. mdpi.comtandfonline.com These reactions would significantly expand the chemical space accessible from this compound.
A key challenge in this area will be to achieve regioselectivity in these reactions, given the multiple reactive sites on the molecule. A systematic study of the electronic and steric effects of the existing functional groups will be crucial for predicting and controlling the outcomes of these synthetic transformations.
Novel Biological Targets and Therapeutic Areas for this compound Derivatives
Pyrazine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.netresearchgate.net This suggests that derivatives of this compound could be promising candidates for drug discovery programs.
Future research in this domain should focus on:
Screening against a Diverse Range of Biological Targets: A broad-based screening of a library of derivatives against various enzymes, receptors, and cell lines could uncover novel biological activities. Targets of current interest include protein kinases, proteases, and metabolic enzymes. The structural similarity of the pyrazine core to naturally occurring nucleobases also suggests potential applications in antiviral and anticancer therapies. nih.gov
Identification of Specific Molecular Targets: For derivatives that exhibit interesting biological activity, identifying the specific molecular target is a critical next step. This can be achieved through techniques such as affinity chromatography, proteomics, and molecular docking studies. For instance, some pyrazine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2, which are important targets in cancer therapy. nih.gov
Exploration of Prodrug Strategies: The ester functionality of this compound makes it an ideal candidate for a prodrug approach. The ester can be designed to be cleaved in vivo by esterases, releasing the active carboxylic acid form. This strategy can be used to improve the compound's bioavailability and pharmacokinetic profile. nih.gov
Investigating Structure-Activity Relationships (SAR): A systematic study of how modifications to the structure of this compound affect its biological activity will be essential for optimizing its therapeutic potential. This involves synthesizing and testing a series of related compounds to identify the key structural features required for activity. researchgate.net
A significant challenge will be to develop derivatives with high potency and selectivity for their biological targets, while minimizing off-target effects and toxicity.
Sustainable Synthesis and Green Chemistry Innovations for this compound
The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable and green synthetic routes to this compound and its derivatives. researchgate.net Traditional methods for pyrazine synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. tandfonline.com
Future research in green chemistry should aim to:
Develop One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single operation can significantly reduce solvent usage, energy consumption, and waste generation. iau.ir
Utilize Greener Solvents and Catalysts: Replacing hazardous organic solvents with more benign alternatives, such as water or bio-based solvents, is a key principle of green chemistry. The use of heterogeneous catalysts that can be easily recovered and reused is also highly desirable. nih.gov
Explore Biocatalytic and Microwave-Assisted Synthesis: Enzymes can catalyze reactions with high selectivity under mild conditions, offering a green alternative to traditional chemical methods. nih.gov Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. rsc.org
Implement Acceptorless Dehydrogenative Coupling: This atom-economical approach for the synthesis of pyrazines uses readily available starting materials and generates only water and hydrogen gas as byproducts, making it a highly sustainable method. nih.govacs.org
The primary challenge in this area is to develop green synthetic methods that are not only environmentally friendly but also economically viable and scalable for industrial production.
Advanced Analytical Methodologies Development for this compound
The accurate and sensitive analysis of this compound and its derivatives is crucial for quality control, reaction monitoring, and biological studies. While standard analytical techniques such as NMR and mass spectrometry are essential for structural elucidation, there is a need for the development of more advanced and specialized analytical methods.
Future efforts in analytical methodology should focus on:
Development of Hyphenated Techniques: The coupling of separation techniques like gas chromatography (GC) or liquid chromatography (LC) with detection techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can provide comprehensive information about complex mixtures. jetir.orgresearchgate.netijnrd.orgsaspublishers.com For instance, GC-MS is a powerful tool for the analysis of volatile pyrazine compounds. google.com
High-Throughput Screening (HTS) Assays: For the rapid evaluation of the biological activity of a large number of derivatives, the development of robust and sensitive HTS assays is essential.
Chiral Separation Methods: If derivatives of this compound are chiral, the development of methods to separate and analyze the individual enantiomers will be necessary, as different enantiomers can have different biological activities.
In-situ Reaction Monitoring: The use of techniques such as process analytical technology (PAT) can provide real-time information about the progress of a chemical reaction, allowing for better control and optimization.
A key challenge will be to develop analytical methods that are sensitive enough to detect and quantify low levels of the compound and its metabolites in complex biological matrices.
Collaborative Research Opportunities and Interdisciplinary Approaches for this compound Studies
The full potential of this compound can only be realized through a collaborative and interdisciplinary research effort. The complexity of modern drug discovery and materials science requires expertise from a wide range of scientific disciplines. nih.govrsc.org
Future progress will depend on fostering collaborations between:
Synthetic Organic Chemists: To design and synthesize novel derivatives.
Medicinal Chemists: To guide the design of compounds with improved therapeutic properties. researchgate.netnih.gov
Pharmacologists and Biologists: To evaluate the biological activity of the synthesized compounds and elucidate their mechanisms of action.
Computational Chemists: To perform molecular modeling and simulation studies to predict the properties of new derivatives and guide synthetic efforts.
Analytical Chemists: To develop and validate the necessary analytical methods for characterization and quantification.
Chemical Engineers: To develop scalable and sustainable manufacturing processes.
Such interdisciplinary collaborations can accelerate the pace of research and development, leading to the discovery of new applications for this compound and its derivatives in medicine, agriculture, and materials science. mdpi.commdpi.com The primary challenge will be to establish effective communication and coordination between researchers from these diverse backgrounds.
Q & A
Q. What are the primary synthetic routes for Methyl 2-hydroxy-3-pyrazinecarboxylate, and what are their comparative yields?
this compound (CAS 27825-20-3) can be synthesized via:
- Esterification : Reacting 2-hydroxy-3-pyrazinecarboxylic acid with methanol, achieving ~76% yield under optimized conditions. This method requires acid catalysis and controlled temperature to minimize side reactions .
- Derivatization from 3-aminopyrazine-2-carboxylic acid : This involves deamination and subsequent esterification, though detailed yield data for this route is not explicitly reported in the literature . Key considerations : Purity assessment via HPLC (≥95%) and storage at -20°C are critical for reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR can confirm the ester group and pyrazine ring substitution pattern. For example, the methoxy group typically appears as a singlet near δ 3.9 ppm in H NMR .
- IR spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1700 cm) and hydroxyl groups (broad peak ~3200 cm) are diagnostic .
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks in solid-state structures .
Q. How does the tautomeric equilibrium of this compound influence its reactivity?
The compound exists in equilibrium between keto (3-oxo) and enol (2-hydroxy) forms. The keto form dominates in non-polar solvents, enhancing electrophilic substitution at the pyrazine ring, while the enol form in polar solvents facilitates nucleophilic reactions. Solvent choice and pH must be optimized for specific derivatization protocols .
Advanced Research Questions
Q. What strategies can mitigate low yields in the synthesis of this compound derivatives?
- Catalytic optimization : Use of Lewis acids (e.g., BF-etherate) can improve esterification efficiency by activating the carboxylic acid .
- Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation) prevents unwanted side reactions during functionalization .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in pyrazine ring modifications .
Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify potential binding sites for antimicrobial or anticancer targets .
- Molecular docking : Models interactions with enzymes like dihydrofolate reductase, leveraging the pyrazine core’s affinity for nucleotide-binding pockets .
- ADMET profiling : Simulates pharmacokinetic properties (e.g., bioavailability, toxicity) to prioritize derivatives for in vitro testing .
Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?
Discrepancies in C NMR chemical shifts for the carbonyl group (reported between δ 165–170 ppm) may arise from solvent effects or tautomerism. Standardization using deuterated DMSO or CDCl and variable-temperature NMR can clarify these inconsistencies .
Q. What role does this compound play in synthesizing pharmacologically active compounds?
- Antimicrobial agents : It serves as a precursor for hydrazone derivatives, which exhibit activity against Staphylococcus aureus (MIC ≤ 8 µg/mL) via metal chelation and membrane disruption .
- Anticancer scaffolds : Functionalization at the hydroxyl group (e.g., sulfonylation) enhances cytotoxicity in breast cancer cell lines (IC < 10 µM) .
Methodological Considerations
Q. How to design a stability study for this compound under varying storage conditions?
- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks.
- Analytical endpoints : Monitor purity loss via HPLC, degradation products via LC-MS, and tautomeric shifts via FTIR .
Q. What experimental approaches validate the tautomeric state of this compound in solution?
- UV-Vis spectroscopy : Compare absorption maxima in solvents of varying polarity (e.g., hexane vs. methanol).
- H NMR titration : Track proton exchange rates in DO to identify enol-keto interconversion kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
